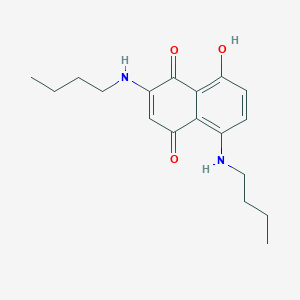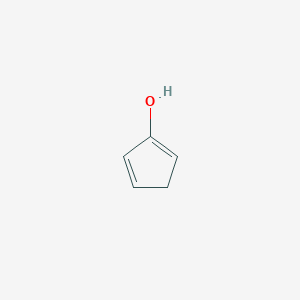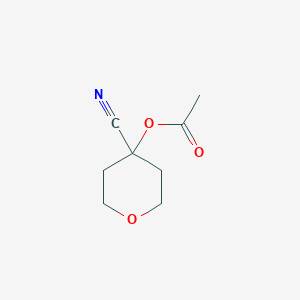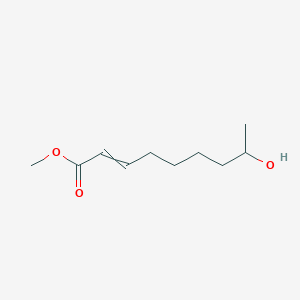
Methyl 8-hydroxynon-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-hydroxynon-2-enoate is an organic compound belonging to the class of esters It is characterized by the presence of a hydroxyl group at the 8th position and a double bond between the 2nd and 3rd carbon atoms in a nine-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-hydroxynon-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of an enolate ion with an alkyl halide in an S_N2 reaction. The enolate ion is generated from a suitable precursor, such as a ketone, ester, or nitrile, using a strong base like sodium ethoxide in ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes, where the reaction conditions are optimized for yield and purity. This includes controlling the temperature, pressure, and concentration of reactants to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-hydroxynon-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bond.
Substitution: Reagents like thionyl chloride (SOCl_2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 8-oxonon-2-enoate.
Reduction: Formation of methyl 8-hydroxynonanoate.
Substitution: Formation of various substituted esters depending on the reagent used.
Aplicaciones Científicas De Investigación
Methyl 8-hydroxynon-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 8-hydroxynon-2-enoate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the ester group can participate in esterification and hydrolysis reactions. These interactions can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 8-oxonon-2-enoate: Similar structure but with a carbonyl group instead of a hydroxyl group.
Methyl 8-hydroxynonanoate: Similar structure but with a saturated carbon chain.
Methyl 8-hydroxydec-2-enoate: Similar structure but with a ten-carbon chain.
Uniqueness
Methyl 8-hydroxynon-2-enoate is unique due to the presence of both a hydroxyl group and a double bond in its structure, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
111710-70-4 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
methyl 8-hydroxynon-2-enoate |
InChI |
InChI=1S/C10H18O3/c1-9(11)7-5-3-4-6-8-10(12)13-2/h6,8-9,11H,3-5,7H2,1-2H3 |
Clave InChI |
FOMRGMQRLRYTHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCC=CC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




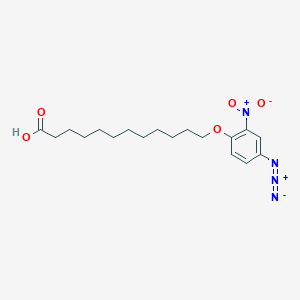
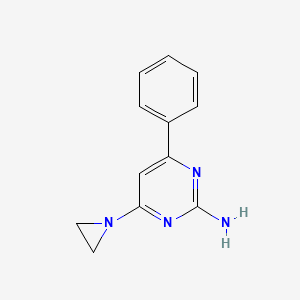
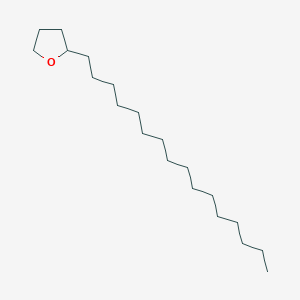
![4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B14322458.png)
![[1,1'-Biphenyl]-2,2'-diol, 3,3',5,5',6,6'-hexamethyl-](/img/structure/B14322463.png)
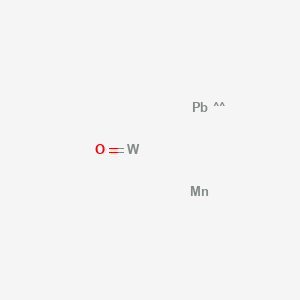
![Ethyl 4-phenyl-4H-thieno[3,2-c][1]benzopyran-2-carboxylate](/img/structure/B14322486.png)

